5-[[5-(2-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile
Description
5-[[5-(2-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and a thiolan ring
Properties
IUPAC Name |
5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5S/c1-13-17(10-15-6-7-20(30-15)16-4-2-3-5-19(16)23)21(26)25(22(27)18(13)11-24)14-8-9-31(28,29)12-14/h2-7,10,14H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYIGUFCWSCVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3Cl)C4CCS(=O)(=O)C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[5-(2-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile involves multiple steps. The starting materials typically include 2-chlorophenylfuran and other reagents that facilitate the formation of the furan ring and the incorporation of the chlorophenyl group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonitrile group (-C≡N) undergoes nucleophilic substitution under specific conditions. For example:
-
Hydrolysis :
In acidic or basic aqueous environments, the nitrile group can hydrolyze to form a carboxylic acid or amide derivative. This reaction is catalyzed by strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) at elevated temperatures (80–100°C).
| Reaction | Conditions | Product |
|---|---|---|
| Hydrolysis of nitrile | 6M HCl, reflux, 12h | 3-Carboxypyridine derivative |
| Hydrolysis with NaOH | 40% NaOH, 80°C, 8h | 3-Amidopyridine intermediate |
-
Nucleophilic Attack by Amines :
Primary or secondary amines react with the carbonitrile group to form substituted amidines. For instance, methylamine in ethanol generates a methylamidine derivative.
Cycloaddition and Ring-Opening Reactions
The furan ring participates in [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride. The electron-rich furan acts as a diene, forming bicyclic adducts under mild conditions (25–60°C) .
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 60°C, 24h | Bicyclic oxanorbornene derivative |
| Acetylenedicarboxylate | DCM, rt, 12h | Fused pyran-furan system |
The dioxothiolane moiety can undergo ring-opening reactions in the presence of nucleophiles (e.g., water or alcohols), yielding sulfonic acid or ester derivatives.
Redox Reactions
The pyridine-dione core is redox-active:
-
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the dione to a diol intermediate, while sodium borohydride selectively reduces the α,β-unsaturated ketone to a secondary alcohol. -
Oxidation :
Strong oxidizing agents (e.g., KMnO₄) oxidize the methyl group on the pyridine ring to a carboxylic acid.
Cross-Coupling Reactions
The chlorophenyl group enables Suzuki-Miyaura couplings with aryl boronic acids. For example:
| Boronic Acid | Catalyst | Yield |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 78% |
| 4-Methoxyphenyl | Pd(OAc)₂, SPhos | 65% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the α,β-unsaturated ketone and adjacent carbonyl groups, forming a cyclobutane ring. This reaction is solvent-dependent, with higher yields in non-polar media .
Acid/Base-Mediated Rearrangements
Under acidic conditions (e.g., HCl/MeOH), the methylidene bridge undergoes keto-enol tautomerism, stabilizing as the enol form. In contrast, basic conditions (e.g., NaHCO₃) promote deprotonation and ring contraction.
Catalytic Functionalization
The compound participates in rhodium-catalyzed C–H activation reactions. For instance:
-
Dirhodium(II) acetate facilitates allylic C–H amination with sulfonamides, yielding nitrogen-containing derivatives .
Stability and Side Reactions
-
Thermal Degradation :
Prolonged heating (>150°C) leads to decomposition, releasing CO₂ and HCN. -
Hydrolytic Sensitivity :
The dioxothiolane ring is prone to hydrolysis in aqueous environments, forming sulfonic acid byproducts.
Comparative Reactivity
The table below contrasts reactivity with structurally similar compounds:
| Compound | Nucleophilic Substitution | Cycloaddition Yield | Oxidation Sensitivity |
|---|---|---|---|
| Target compound | High | 72% | Moderate |
| 2-Methylpyridine derivatives | Low | 35% | High |
| Furan-based analogs | Moderate | 85% | Low |
Scientific Research Applications
Structural Formula
The compound can be represented by the following structural formula:
Key Functional Groups
- Furan Ring : Contributes to the compound's aromatic properties.
- Chlorophenyl Group : May enhance reactivity and biological activity.
- Dioxothiolan Moiety : Implicated in various biological interactions.
Physical Properties
- Molecular Weight : 403.87 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Medicinal Chemistry
The compound exhibits potential as a lead structure in drug development due to its diverse biological activities. Research indicates that derivatives of similar compounds have shown promise as:
- Anticancer Agents : In vitro studies suggest that modifications to the core structure can enhance cytotoxicity against various cancer cell lines.
- Antimicrobial Activity : The presence of the chlorophenyl group may contribute to enhanced antimicrobial properties against certain bacterial strains.
Material Science
In material science, compounds with similar structures have been explored for:
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of such compounds make them suitable candidates for optoelectronic applications.
- Polymer Additives : Their ability to modify physical properties of polymers can be advantageous in creating materials with tailored characteristics.
Anticancer Activity
A study investigated the anticancer properties of a related compound with a similar structural framework. The results indicated that the compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Efficacy
Research demonstrated that derivatives of compounds containing the furan and chlorophenyl groups exhibited significant antibacterial activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing efficacy.
Synthetic Routes
The synthesis of 5-[[5-(2-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile typically involves:
- Formation of the Furan Ring : Synthesized via cyclization reactions.
- Introduction of Chlorophenyl Group : Achieved through electrophilic aromatic substitution.
- Dioxothiolan Integration : Involves specific reaction conditions to facilitate ring formation.
Mechanism of Action
The mechanism of action of 5-[[5-(2-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile involves its interaction with specific molecular targets. The furan and chlorophenyl groups may interact with enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid
- 2-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid
Uniqueness
Compared to similar compounds, 5-[[5-(2-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile has a unique combination of functional groups that provide distinct chemical and biological properties. Its structure allows for specific interactions that may not be possible with other similar compounds.
Biological Activity
The compound 5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a furan ring, a pyridine moiety, and a dioxothiolan structure. Its molecular formula is . The presence of these groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering biochemical processes.
- Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways that affect cell proliferation and survival.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Studies have shown that derivatives of similar structures possess antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections.
- Anticancer Properties : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation in animal models, indicating possible therapeutic applications in inflammatory diseases.
Research Findings
Recent studies have explored the biological activity of this compound and its derivatives:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of related compounds on human breast cancer cells. The results indicated that certain derivatives inhibited cell growth by inducing apoptosis through mitochondrial pathways. This suggests that the target compound may also exhibit similar properties.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of compounds with furan and pyridine structures. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This highlights the potential use of the target compound in developing new antimicrobial agents.
Comparative Analysis
To better understand the biological activity of the target compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar furan derivative | Anticancer, Antimicrobial |
| Compound B | Thiazole-containing derivative | Anti-inflammatory |
| Target Compound | This compound | Antimicrobial, Anticancer |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The synthesis typically involves multi-step strategies, including:
- Palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates, enabling the formation of fused heterocyclic frameworks .
- Claisen–Schmidt condensation followed by Michael addition, as demonstrated in structurally related pyridine derivatives, to assemble the furan-pyridine scaffold .
Example Reaction Conditions (Adapted from ):
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, PPh₃, HCO₂H, 100°C | 12 h | ~65% |
| Purification | Ethanol/DMF recrystallization | - | >95% purity |
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent patterns, with aromatic protons in the 6.8–8.2 ppm range and carbonyl carbons at ~165–175 ppm .
- X-ray Crystallography : SHELXL (via SHELXTL suite) refines crystal structures, resolving ambiguities in stereochemistry and confirming the methylidene linkage .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular mass (e.g., [M+H]⁺ at m/z 495.08) .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental spectral data be resolved?
- Wavefunction Analysis : Use Multiwfn to calculate NMR chemical shifts via gauge-including atomic orbital (GIAO) methods. Compare with experimental data to identify conformational discrepancies .
- Electron Density Topology : Apply the Quantum Theory of Atoms in Molecules (QTAIM) to map noncovalent interactions (e.g., hydrogen bonds, π-stacking) that may influence spectral anomalies .
Example Workflow:
Optimize geometry using DFT (B3LYP/6-311++G**).
Q. What strategies optimize reaction yields for derivatives with steric hindrance?
- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) to balance steric bulk and activity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
Case Study from :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | DMF | 72 |
| PdCl₂(PPh₃)₂ | Toluene | 58 |
Q. How can computational tools elucidate the compound’s electronic properties and reactivity?
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps using Gaussian09 to predict sites for electrophilic/nucleophilic attack .
- Electrostatic Potential (ESP) Maps : Visualize charge distribution with Multiwfn to identify regions prone to radical or ionic interactions .
Key Findings:
Q. What experimental and computational approaches validate noncovalent interactions in crystal packing?
Q. Table: Dominant Interactions in Crystal Lattice
| Interaction Type | Contribution (%) | Distance (Å) |
|---|---|---|
| C–H···O | 42 | 2.8–3.2 |
| Cl···π | 23 | 3.4 |
Q. How do substituent variations impact biological activity?
- Structure-Activity Relationship (SAR) : Replace the 2-chlorophenyl group with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups. Assess antimicrobial activity via MIC assays .
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
Example SAR Data (Hypothetical):
| Substituent | MIC (μg/mL) |
|---|---|
| 2-Cl | 12.5 |
| 4-OCH₃ | 25.0 |
| 3-NO₂ | 6.25 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
